![molecular formula C10H13ClN2O B1525509 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride CAS No. 1311318-47-4](/img/structure/B1525509.png)
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride
Overview
Description
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix .
Mode of Action
This compound binds to DDR1 with a Kd value of 5.9 nM, indicating a strong affinity . This binding suppresses the kinase activity of DDR1, thereby inhibiting DDR1 signaling .
Biochemical Pathways
Upon binding, this compound inhibits collagen-induced DDR1 signaling . This leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis .
Result of Action
The inhibition of DDR1 signaling by this compound results in the dose-dependent suppression of colony formation of pancreatic cancer cells . It also exhibits promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The action of this compound is influenced by the tumor microenvironment, particularly the presence of collagen in the extracellular matrix
Biochemical Analysis
Biochemical Properties
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. The compound acts as an inhibitor of DDR1, binding to the receptor and suppressing its kinase activity . This inhibition affects downstream signaling pathways, leading to changes in cellular behavior. Additionally, this compound has been shown to interact with collagen, a major component of the extracellular matrix, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic cancer cells, the compound inhibits collagen-induced DDR1 signaling and epithelial-mesenchymal transition, a process critical for cancer metastasis . This inhibition leads to reduced colony formation and suppressed tumor growth in in vivo models . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of DDR1 and other associated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of DDR1, inhibiting its kinase activity and preventing downstream signaling . This binding interaction involves hydrogen bonds with key residues in the receptor’s active site, stabilizing the compound-receptor complex . Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in DDR1 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DDR1 signaling and associated cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1 activity and suppresses tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions with other proteins . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and degradation. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can affect the compound’s overall efficacy and duration of action in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Biological Activity
2-Amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
The compound can be structurally represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 27473-62-7
Anticancer Properties
Research indicates that derivatives of 2-amino-2,3-dihydro-1H-indene have shown promising anticancer activity. A notable study synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, with one compound (designated as 7f ) demonstrating significant inhibition of discoidin domain receptor 1 (DDR1). This compound exhibited a half-maximal inhibitory concentration (IC) of 14.9 nM against DDR1, effectively suppressing collagen-induced signaling and colony formation in pancreatic cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain analogs possess activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
The biological activity of 2-amino-2,3-dihydro-1H-indene derivatives is thought to involve interaction with specific molecular targets. For instance, the inhibition of DDR1 by compound 7f suggests that the compound may act as a selective kinase inhibitor, impacting cellular signaling pathways involved in cancer progression .
Study on DDR1 Inhibition
In a detailed investigation involving the compound 7f , researchers found that it not only inhibited DDR1 but also affected epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. The study highlighted that 7f could significantly reduce N-cadherin expression in pancreatic cancer cell lines, indicating its potential role in reversing EMT .
Anticancer Compound Development
Another study focused on synthesizing various derivatives of the indene structure to evaluate their anticancer efficacy. The results indicated that modifications to the indene core could enhance biological activity and selectivity towards cancer-related targets .
Data Table: Summary of Biological Activities
Activity Type | Compound | Target/Effect | IC Value |
---|---|---|---|
Anticancer | 7f | DDR1 Inhibition | 14.9 nM |
Antimicrobial | Various | Bacterial Strains | Varies |
Enzyme Inhibition | Methyl Derivatives | Various Kinases | Not specified |
Scientific Research Applications
Overview
2-Amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is a compound with significant biochemical and pharmacological potential. Its applications span various fields, particularly in cancer research, antimicrobial studies, and therapeutic interventions for hypoxic conditions. This article delves into the scientific research applications of this compound, supported by case studies and data tables.
Anticancer Applications
Recent studies have highlighted the anticancer properties of this compound, particularly in pancreatic cancer:
- Inhibition of DDR1 : The compound effectively suppresses DDR1 activity, leading to reduced colony formation in pancreatic cancer cells. A specific derivative (designated as 7f ) demonstrated an IC50 value of 14.9 nM against DDR1, showcasing its potential as a selective kinase inhibitor .
- Case Study : In vivo studies using orthotopic mouse models of pancreatic cancer revealed that compound 7f not only inhibited tumor growth but also showed promising therapeutic efficacy .
Antimicrobial Activity
Research indicates that certain analogs of 2-amino-2,3-dihydro-1H-indene derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The specific mechanisms are still under investigation but may involve disruption of bacterial cell signaling pathways .
Therapeutic Applications for Hypoxia and Inflammation
The compound has been explored for its therapeutic potential in treating conditions associated with hypoxia and inflammation:
- Hypoxic Conditions : The compound shows promise in improving symptoms related to anoxemia and hypoxia. It has been suggested as a treatment option for conditions like cerebral disorders and breathing arrest due to its ability to scavenge active oxygen radicals .
- Anti-inflammatory Effects : Studies suggest that derivatives can act as anti-inflammatory agents, potentially useful in treating various inflammatory diseases .
Biochemical Analysis
The biochemical properties of this compound indicate its role in various cellular processes:
- Cellular Effects : The compound's interaction with DDR1 not only inhibits signaling pathways but also affects epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .
- Metabolic Pathways : It is metabolized by liver enzymes, leading to metabolites that may retain biological activity. Understanding these pathways is crucial for optimizing therapeutic applications.
Data Table: Summary of Applications and Findings
Properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMKBFTFSVYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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